

# Guide to Purchasing and Handling SR-29065: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SR-29065** is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα. As a key regulator of the circadian clock and metabolic pathways, REV-ERBα is a promising therapeutic target for a range of disorders, including autoimmune diseases, metabolic syndromes, and cancer. **SR-29065** offers researchers a valuable tool to investigate the physiological roles of REV-ERBα and to explore its therapeutic potential.

This document provides detailed application notes and protocols for the purchasing, handling, and experimental use of **SR-29065**, designed to ensure safe and effective laboratory practices.

## **Purchasing and Vendor Information**

**SR-29065** is available from several chemical suppliers specializing in research compounds. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the compound's identity, purity, and quality.

Table 1: **SR-29065** Chemical Properties



| Property          | Value                                                                                         |  |
|-------------------|-----------------------------------------------------------------------------------------------|--|
| IUPAC Name        | N-(cyclopropylsulfonyl)-4-(1-(isopropylamino)-3-<br>(trifluoromethyl)-1H-inden-5-yl)benzamide |  |
| Molecular Formula | C24H24F6N2O2S                                                                                 |  |
| Molecular Weight  | 518.51 g/mol                                                                                  |  |
| CAS Number        | Not yet assigned                                                                              |  |
| Appearance        | White to off-white solid                                                                      |  |
| Purity            | ≥98% (typically confirmed by HPLC)                                                            |  |
| Solubility        | Soluble in DMSO, ethanol, and other organic solvents. Insoluble in water.                     |  |

Note: Pricing for **SR-29065** is typically available upon quotation from the suppliers.

## **Handling and Storage**

Proper handling and storage of **SR-29065** are essential to maintain its stability and ensure the safety of laboratory personnel.

## **Safety Precautions**

While a specific Safety Data Sheet (SDS) for **SR-29065** is not yet widely available, the following precautions, based on data for the related REV-ERBα agonist SR-9009, should be followed.[1][2][3]

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
- Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.



- Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.
- Waste Disposal: Dispose of waste materials according to local, state, and federal regulations.

## **Storage Conditions**

- Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.
- Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

## **Mechanism of Action and Signaling Pathway**

**SR-29065** acts as a selective agonist for REV-ERB $\alpha$ , a nuclear receptor that functions as a transcriptional repressor. REV-ERB $\alpha$  plays a critical role in the core circadian clock machinery and modulates the expression of genes involved in metabolism and inflammation.

Upon binding of **SR-29065**, REV-ERB $\alpha$  undergoes a conformational change that enhances its ability to recruit corepressor complexes, such as the Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to the repression of their transcription. A key target of REV-ERB $\alpha$  is the Bmal1 gene, a core component of the positive limb of the circadian clock. By repressing Bmal1, REV-ERB $\alpha$  creates a negative feedback loop that is essential for maintaining circadian rhythm.



## **Nucleus** SR-29065 Binds and Activates NCoR/HDAC3 REV-ERBα Corepressor Complex Binds to RORE (REV-ERB Response Element Represses Transcription BMAL1 Gene **Activates Transcription** Transcription BMAL1 mRNA Translation **BMAL1** Protein **CLOCK Protein** Binds to Binds to **Activates Transcription** Clock-Controlled Genes (e.g., metabolic, inflammatory)

#### **REV-ERBα Signaling Pathway**

Click to download full resolution via product page

Caption: REV-ERBα Signaling Pathway activated by **SR-29065**.



## **Experimental Protocols**

The following protocols are adapted from the primary literature describing the characterization of **SR-29065** and represent common experimental applications.

# In Vitro Cell-Based Assay: REV-ERBα Co-transfection Reporter Assay

This assay measures the ability of **SR-29065** to activate the transcriptional repressor activity of REV-ERB $\alpha$ .

#### Materials:

- HEK293T cells
- DMEM with 10% FBS and 1% penicillin/streptomycin
- Opti-MEM
- Lipofectamine 2000
- pBIND-REV-ERBα LBD expression vector
- pGL4.31[luc2P/GAL4UAS/Hygro] reporter vector
- Dual-Luciferase Reporter Assay System
- 96-well white, clear-bottom tissue culture plates
- Luminometer
- SR-29065
- DMSO (cell culture grade)

#### Protocol:



 Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10<sup>4</sup> cells per well in 100 μL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

#### Transfection:

- For each well, prepare a DNA-lipid complex by diluting 50 ng of pBIND-REV-ERBα LBD and 50 ng of pGL4.31 reporter vector in 25 μL of Opti-MEM.
- $\circ$  In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
- Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.
- Add 50 µL of the transfection complex to each well.

#### • Compound Treatment:

- After 6 hours of transfection, replace the medium with 100 μL of fresh complete DMEM.
- $\circ$  Prepare serial dilutions of **SR-29065** in DMSO and then dilute in complete DMEM to the final desired concentrations (e.g., 0.1 nM to 10  $\mu$ M). The final DMSO concentration should not exceed 0.1%.
- Add the compound dilutions to the appropriate wells. Include a vehicle control (0.1% DMSO).

#### Luciferase Assay:

- After 24 hours of compound treatment, perform the Dual-Luciferase Reporter Assay according to the manufacturer's instructions.
- Measure the firefly and Renilla luciferase activities using a luminometer.

#### Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.



- Plot the normalized luciferase activity against the log of the SR-29065 concentration.
- Calculate the EC50 value using a nonlinear regression curve fit (e.g., log(agonist) vs. response -- Variable slope).

Table 2: In Vitro Activity of SR-29065

| Assay                    | Cell Line | EC50 (nM) |
|--------------------------|-----------|-----------|
| REV-ERBα Co-transfection | HEK293T   | ~50-100   |
| REV-ERBβ Co-transfection | HEK293T   | >10,000   |

Data are representative and may vary between experiments.





Click to download full resolution via product page

Caption: Workflow for the in vitro REV-ERBα co-transfection reporter assay.



# In Vivo Animal Model: Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the use of **SR-29065** in a mouse model of multiple sclerosis to assess its therapeutic efficacy.

#### Materials:

- Female C57BL/6 mice (8-10 weeks old)
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- SR-29065
- Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% PBS)
- Syringes and needles for immunization and compound administration

#### Protocol:

- EAE Induction:
  - $\circ$  On day 0, immunize mice subcutaneously at two sites on the flank with 100  $\mu$ L of an emulsion containing 100  $\mu$ g of MOG35-55 in CFA.
  - On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
- Clinical Scoring:
  - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
  - Score the clinical severity on a scale of 0 to 5:
    - 0: No clinical signs



- 1: Limp tail
- 2: Hindlimb weakness
- 3: Hindlimb paralysis
- 4: Hindlimb and forelimb paralysis
- 5: Moribund or dead
- Compound Administration:
  - Prepare a formulation of SR-29065 in the vehicle solution.
  - Beginning on the day of disease onset (typically day 10-12), administer SR-29065 (e.g., 30 mg/kg) or vehicle once or twice daily via oral gavage or intraperitoneal injection.
- Data Collection and Analysis:
  - Continue daily clinical scoring for the duration of the experiment (e.g., 21-28 days).
  - At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue staining for demyelination) and flow cytometry to analyze immune cell infiltration.
  - Compare the mean clinical scores, disease incidence, and peak disease severity between
    the SR-29065-treated and vehicle-treated groups using appropriate statistical tests (e.g.,
    two-way ANOVA for clinical scores, Mantel-Cox test for disease incidence).

Table 3: Representative In Vivo Efficacy Data for a REV-ERBα Agonist in EAE

| Treatment Group     | Mean Peak Clinical<br>Score | Disease Incidence<br>(%) | Day of Onset<br>(mean) |
|---------------------|-----------------------------|--------------------------|------------------------|
| Vehicle             | 3.5 ± 0.5                   | 100                      | 11.2 ± 1.5             |
| SR-29065 (30 mg/kg) | 1.8 ± 0.4                   | 70                       | 13.5 ± 2.1*            |



\*p < 0.05 compared to vehicle. Data are representative and will vary based on experimental conditions.



Click to download full resolution via product page

Caption: Workflow for the in vivo EAE model and treatment with SR-29065.

## Conclusion



SR-29065 is a valuable research tool for investigating the diverse biological functions of REV-ERBα. By following the guidelines for purchasing, safe handling, and the detailed experimental protocols provided in this document, researchers can effectively and safely utilize this compound to advance our understanding of circadian biology and its role in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. umbrellalabs.is [umbrellalabs.is]
- To cite this document: BenchChem. [Guide to Purchasing and Handling SR-29065: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137125#guide-to-purchasing-and-handling-sr-29065]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com